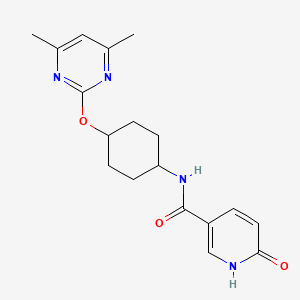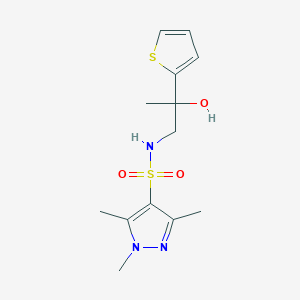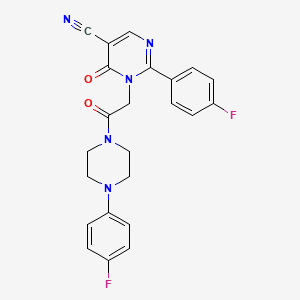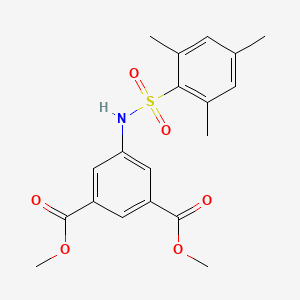![molecular formula C20H17F3N2O2 B2910529 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide CAS No. 898411-82-0](/img/structure/B2910529.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide is a synthetic compound with a complex molecular structure, belonging to the family of quinoline derivatives. This compound exhibits a broad range of biological activities, making it a subject of interest in various fields including medicinal chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide typically involves multi-step procedures. The key steps include:
Formation of the hexahydropyrido[3,2,1-ij]quinolin ring structure through a cyclization reaction.
Introduction of the trifluoromethyl group onto the benzamide moiety via nucleophilic substitution.
Coupling of the two intermediates under controlled conditions to form the final compound.
Commonly used reagents include trifluoromethylating agents, strong bases for deprotonation, and catalysts to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms within the hexahydropyridoquinoline structure.
Reduction: : Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Various halogenating agents, nucleophiles such as amines, and bases.
Major Products Formed
Depending on the reaction type, the products can range from modified benzamide derivatives to fully reduced or oxidized quinoline structures. These products often possess different biological activities.
科学研究应用
In Chemistry
The compound's versatile reactivity makes it useful as a building block for more complex molecules. Researchers leverage its structure to develop new materials with specific properties.
In Biology
Biologically, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide is studied for its potential as an enzyme inhibitor, affecting various biochemical pathways. Its structural complexity allows it to interact with multiple biological targets.
In Medicine
Medicinally, this compound shows promise as an anticancer agent, given its ability to interfere with cell proliferation. It is also explored for its potential in treating neurological disorders due to its effects on neurotransmitter pathways.
In Industry
Industrially, the compound's robust chemical structure lends itself to applications in the synthesis of polymers and other high-performance materials. It can also be used in the development of specialty chemicals for various applications.
作用机制
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide exerts its effects through several mechanisms:
Enzyme Inhibition: : By binding to active sites of specific enzymes, it can block their activity, leading to altered cellular functions.
Receptor Modulation: : It can interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
相似化合物的比较
Compared to other quinoline derivatives, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which significantly enhances its biological activity and metabolic stability. Similar compounds include:
Chloroquine: : A well-known antimalarial drug that also features a quinoline core.
Quinoline-3-carboxamide: : Another derivative with potential anticancer properties.
These compounds share structural similarities but differ in their specific functional groups and overall biological activities.
Feel free to ask me for more details or if there's anything else you'd like to know!
属性
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-6-2-1-5-15(16)19(27)24-14-10-12-4-3-9-25-17(26)8-7-13(11-14)18(12)25/h1-2,5-6,10-11H,3-4,7-9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBSGVBFVZJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-4-carboxamide](/img/structure/B2910447.png)
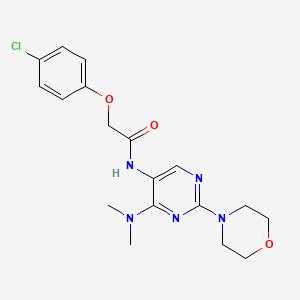
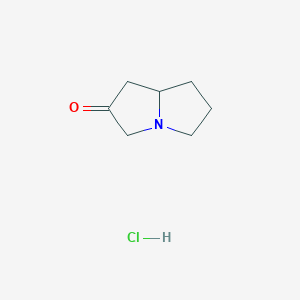
![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910453.png)
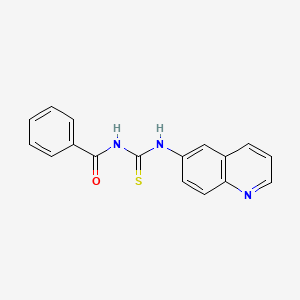
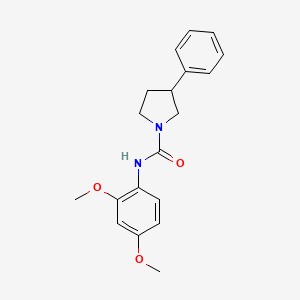

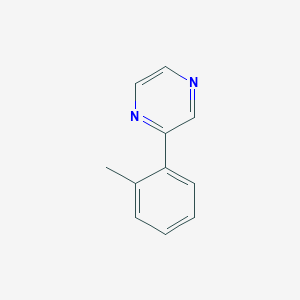
![1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2910463.png)
![methyl (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine-3-carboxylate](/img/structure/B2910464.png)
